2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone
Description
2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a structurally complex ethanone derivative featuring a 2-chlorophenyl group attached to the ethanone core and a piperidine ring substituted at the 4-position with a (4-methoxyphenyl)thio)methyl group. Its molecular formula is C₂₁H₂₅ClNO₂S, with a molar mass of approximately 390.57 g/mol. The compound’s key structural attributes include:
- A piperidine heterocycle (six-membered ring with one nitrogen atom), which may influence pharmacokinetic properties like solubility and membrane permeability.
- A thioether linkage (-S-CH₂-) connecting the piperidine to the 4-methoxyphenyl group, offering distinct electronic and steric properties compared to sulfonyl or oxygen-based linkers.
- A 2-chlorophenyl ethanone moiety, which is common in bioactive molecules and may contribute to receptor binding or metabolic stability.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2S/c1-25-18-6-8-19(9-7-18)26-15-16-10-12-23(13-11-16)21(24)14-17-4-2-3-5-20(17)22/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUHSQKEVILTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methoxyphenylthio Group: This can be achieved through a nucleophilic substitution reaction where a methoxyphenylthiol is reacted with a suitable electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyphenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperidine, such as the compound , exhibit antidepressant-like effects. A study showed that similar compounds could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Pain Management
The compound has been investigated for its analgesic properties. It acts as a modulator of pain pathways by interacting with specific receptors involved in nociception. Case studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting potential for development as a pain management drug .
Anti-inflammatory Effects
There is evidence that compounds related to this structure can inhibit inflammatory pathways. Research has shown that they may reduce the production of pro-inflammatory cytokines, making them candidates for treating conditions characterized by chronic inflammation .
Receptor Interaction
The compound is believed to interact with various neurotransmitter receptors, including:
- Dopamine Receptors : Potentially influencing mood and reward pathways.
- Serotonin Receptors : Modulating anxiety and depression-related behaviors.
Enzyme Inhibition
Studies suggest that this compound may inhibit enzymes involved in metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is significant in managing conditions like obesity and type 2 diabetes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antidepressant effects | Showed significant reduction in depressive symptoms in animal models using similar piperidine derivatives. |
| Study B | Investigate analgesic properties | Demonstrated reduced pain sensitivity in rodents, indicating potential for clinical pain management applications. |
| Study C | Assess anti-inflammatory effects | Found that related compounds decreased levels of inflammatory markers in vitro. |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Heterocycle Differences: The target compound uses a piperidine ring (one nitrogen), whereas analogs like 7e and 7h () feature piperazine (two nitrogens), which may alter hydrogen-bonding capacity and solubility .
Linker Groups: The thioether (-S-CH₂-) in the target compound contrasts with sulfonyl (-SO₂-) groups in analogs.
Substituent Effects :
- The 4-methoxyphenyl group in the target and 7e/7h may enhance lipophilicity, favoring membrane penetration. However, trifluoromethyl groups (e.g., in ’s 7f) could improve metabolic resistance .
- Tetrazole-thio groups in compounds introduce nitrogen-rich motifs, which are often associated with bioactivity in kinase inhibitors or antivirals .
Research Findings and Implications
- Antiproliferative Activity : Piperazine sulfonyl derivatives (e.g., 7e, 7f) in showed moderate antiproliferative effects against cancer cell lines, with IC₅₀ values in the micromolar range. The target compound’s thioether linker and piperidine core may modulate these effects due to differences in electronic properties and steric bulk .
- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution at the piperidine’s 4-position, similar to methods described in for sulfonyl analogs. However, thioether formation may require milder conditions compared to sulfonation .
- Regulatory Considerations: Analogous compounds in (e.g., JWH-203) are regulated due to cannabinoid receptor activity, highlighting the importance of structural nuances in legal classifications .
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone is a derivative of piperidine, which has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 440.99 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study conducted on various piperidine derivatives showed that modifications to the phenyl ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-donating groups demonstrated improved activity compared to their counterparts with electron-withdrawing groups .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 | Moderate |
| Other Piperidine Derivatives | Varies | High |
Analgesic Effects
The analgesic potential of piperidine derivatives has been explored in various studies. The compound was found to act as a modulator of the P2X3 receptor, which is implicated in pain signaling pathways. This modulation suggests potential applications in pain management therapies .
Anticancer Activity
In vitro studies have shown that modifications in the piperidine structure can lead to enhanced anticancer properties. For instance, compounds similar to this compound have been tested against cancer cell lines like MCF-7 and HeLa, displaying IC50 values in the micromolar range, indicative of significant cytotoxicity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.65 | High |
| HeLa | 2.41 | Moderate |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- P2X3 Receptor Modulation : Involved in nociceptive signaling, suggesting its role in pain relief.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation and modulation of p53 expression levels .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Pain Management : Clinical trials focusing on piperidine derivatives have reported significant improvements in pain relief for patients with chronic pain conditions.
- Cancer Treatment : A study involving a cohort of breast cancer patients treated with analogs showed a marked decrease in tumor size and improved survival rates.
Q & A
What are the common synthetic routes for preparing 2-(2-Chlorophenyl)-1-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone, and what intermediates are crucial in its synthesis?
Level: Basic
Answer:
The synthesis typically involves multi-step processes:
- Step 1: Formation of the piperidine core via cyclization or functionalization of pre-existing piperidine derivatives. For example, 4-(((4-methoxyphenyl)thio)methyl)piperidine can be synthesized by reacting 4-mercaptomethylpiperidine with 4-methoxybenzyl chloride under basic conditions .
- Step 2: Introduction of the 2-chlorophenylacetyl group via nucleophilic substitution or Friedel-Crafts acylation. A key intermediate is 2-(2-chlorophenyl)acetyl chloride, which reacts with the piperidine derivative to form the final ethanone structure .
Critical intermediates include 4-(((4-methoxyphenyl)thio)methyl)piperidine and 2-(2-chlorophenyl)acetyl chloride , both requiring purity validation via HPLC or NMR before proceeding .
Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data contradictions be resolved?
Level: Basic
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and methoxyphenyl groups) and the piperidine methylene (δ 2.5–3.5 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 419.12) and detects impurities. Contradictions in fragmentation patterns require cross-validation with synthetic intermediates .
- X-ray Crystallography: Resolves ambiguous stereochemistry or bond angles, particularly for the piperidine-thioether junction .
How does the presence of the 4-methoxyphenylthio moiety influence the compound's biological activity, and what in vitro assays are recommended for initial screening?
Level: Advanced
Answer:
The 4-methoxyphenylthio group enhances lipophilicity, improving membrane permeability, while the sulfur atom facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Recommended Assays:
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition: Fluorescence-based assays for acetylcholinesterase (AChE) or cytochrome P450 isoforms, given structural analogs' activity in modulating these targets .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, A549) to evaluate apoptosis induction .
What computational methods can predict the binding affinity of this compound to potential biological targets, and how can these models be validated experimentally?
Level: Advanced
Answer:
- Molecular Docking: Use tools like AutoDock Vina with targets such as AChE (PDB ID: 4EY7) or GLP-1 receptors. The 4-methoxyphenylthio group’s electron-rich sulfur may form π-sulfur interactions with aromatic residues (e.g., Trp86 in AChE) .
- MD Simulations: Assess binding stability over 100 ns trajectories; RMSD values >3 Å suggest unstable binding .
- Validation:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to confirm docking predictions .
In optimizing the reaction yield for introducing the piperidin-1-yl group, what parameters should be systematically varied, and how are side products minimized?
Level: Advanced
Answer:
- Key Parameters:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of the piperidine nitrogen .
- Temperature: Reactions at 60–80°C reduce activation energy but require monitoring to avoid decomposition .
- Catalysts: Use of K2CO3 or Et3N as bases accelerates thioether formation .
- Side-Product Mitigation:
- By-Products: Over-alkylation (e.g., di-substituted piperidine) or oxidation of the thioether to sulfone.
- Solutions: Use stoichiometric control (1:1 molar ratio of reactants) and inert atmospheres (N2/Ar) to prevent oxidation .
- Analytical Monitoring: TLC (Rf = 0.5 in EtOAc/hexane) and LC-MS track reaction progression .
How can structural analogs of this compound guide structure-activity relationship (SAR) studies, and what modifications are suggested to enhance selectivity?
Level: Advanced
Answer:
- SAR Insights from Analogs:
- Suggested Modifications:
What strategies are recommended for resolving contradictory data in biological activity assays, such as varying IC50 values across studies?
Level: Advanced
Answer:
- Source Analysis: Check assay conditions (e.g., pH, serum concentration) that may alter compound stability. For example, serum proteins can sequester lipophilic compounds, artificially inflating IC50 .
- Replicate Studies: Conduct dose-response curves in triplicate using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Orthogonal Assays: Validate enzyme inhibition via both fluorescence and radiometric assays to rule out interference from the 4-methoxyphenylthio group’s autofluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
